5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
Description
5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid (CAS: 1013794-64-3) is a fluorinated heterocyclic compound characterized by a pyrazole core substituted with two trifluoromethyl (CF₃) groups: one at the 5-position of the pyrazole ring and another at the 5-position of the pyridin-2-yl moiety (Figure 1). The carboxylic acid functional group at the 4-position enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Notably, it has been employed in coupling reactions to form amide derivatives for drug discovery . However, commercial availability of this compound is currently discontinued, suggesting challenges in synthesis or niche applications .
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O2/c12-10(13,14)5-1-2-7(18-3-5)20-8(11(15,16)17)6(4-19-20)9(21)22/h1-4H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYSBNYKRROAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013794-64-3 | |
| Record name | 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl groups. These modifications are known to enhance biological activity and pharmacokinetic properties, making this compound a subject of interest for various therapeutic applications.
The compound features a pyrazole ring fused with a pyridine moiety, both of which are known for their biological significance. The presence of trifluoromethyl groups contributes to increased lipophilicity and metabolic stability, which often results in enhanced interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those containing trifluoromethyl groups. For instance, compounds similar to this compound have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of clinically relevant concentrations.
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazoles is well-documented. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Some derivatives have demonstrated superior COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential as safer alternatives with fewer gastrointestinal side effects.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that this compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. For example, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation.
The biological mechanisms through which this compound exerts its effects involve:
- Enzyme Inhibition : The trifluoromethyl groups enhance binding affinity to enzyme active sites, leading to effective inhibition.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways critical for inflammation and cancer progression.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis and Biological Evaluation : A study synthesized various pyrazole derivatives and assessed their antibacterial properties using the microplate Alamar Blue assay. Compounds were found to exhibit significant antibacterial activity against resistant strains.
- Anti-inflammatory Studies : Another investigation focused on evaluating the anti-inflammatory effects of trifluoromethyl-substituted pyrazoles in animal models, demonstrating reduced edema and inflammation markers compared to controls.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Trifluoromethyl Groups : The dual CF₃ groups in the target compound enhance metabolic stability and lipophilicity compared to analogs like the pyridine-free variant (CAS: 98534-86-2), which lacks the pyridinyl CF₃ .
- Carboxylic Acid vs. Esters : Unlike ethyl ester derivatives (e.g., ), the carboxylic acid group in the target compound enables direct amide bond formation, bypassing hydrolysis steps .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted pyridine derivatives with β-ketoesters or acetoacetate analogs. For example, a related pyrazole-4-carboxylic acid derivative was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions . Optimization involves adjusting reaction temperatures (e.g., 80–100°C for cyclocondensation) and solvent systems (e.g., ethanol/water for hydrolysis). Purification via recrystallization or HPLC is critical for isolating high-purity intermediates (>97% purity, as noted in similar compounds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Focus on distinguishing the pyrazole C-H protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in NMR). For carboxylic acid protons, broad signals near δ 12–14 ppm in NMR are typical .
- IR : The carboxylic acid C=O stretch appears at ~1700 cm, while pyrazole ring vibrations occur near 1600 cm .
- X-ray crystallography : Resolve steric effects from the trifluoromethyl groups and pyridine ring planarity, as demonstrated in structurally related pyrazole-carboxylic acids .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer : The trifluoromethyl groups reduce electron density on the pyrazole and pyridine rings, enhancing stability toward oxidation but limiting electrophilic substitution. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (e.g., XPhos) and high temperatures (100–120°C) to overcome reduced reactivity . Monitor by-products using LC-MS to identify undesired dehalogenation or trifluoromethyl group loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
